molecular formula C18H19NO B11850241 N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide CAS No. 61957-40-2

N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide

Cat. No.: B11850241
CAS No.: 61957-40-2
M. Wt: 265.3 g/mol
InChI Key: VFURDOMGOZKFLC-UHFFFAOYSA-N
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Description

N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an indane moiety substituted with two methyl groups and a benzamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide typically involves the condensation of 1,6-dimethylindane with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dimethylindane: A precursor in the synthesis of N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide.

    Benzamide: The parent compound, which lacks the indane moiety.

    N-(2,3-Dihydro-1H-inden-2-yl)benzamide: A similar compound with a different substitution pattern on the indane ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61957-40-2

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

N-(1,6-dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide

InChI

InChI=1S/C18H19NO/c1-12-8-9-15-11-17(13(2)16(15)10-12)19-18(20)14-6-4-3-5-7-14/h3-10,13,17H,11H2,1-2H3,(H,19,20)

InChI Key

VFURDOMGOZKFLC-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC2=C1C=C(C=C2)C)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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